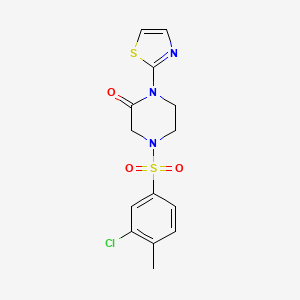

4-((3-Chloro-4-methylphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one

Description

4-((3-Chloro-4-methylphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core substituted with a thiazole ring and a 3-chloro-4-methylphenyl sulfonyl group. This structural motif is characteristic of bioactive molecules targeting inflammation, pain, or central nervous system receptors, as seen in analogs with piperazine-thiazole hybrids . The sulfonyl group enhances metabolic stability and binding affinity, while the chloro-methylphenyl substituent may influence lipophilicity and target selectivity.

Properties

IUPAC Name |

4-(3-chloro-4-methylphenyl)sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S2/c1-10-2-3-11(8-12(10)15)23(20,21)17-5-6-18(13(19)9-17)14-16-4-7-22-14/h2-4,7-8H,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKWULCQDAMYSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperazin-2-one

Reagents :

- Piperazin-2-one (1.0 equiv)

- 3-Chloro-4-methylbenzenesulfonyl chloride (1.2 equiv)

- Triethylamine (2.5 equiv)

- Dichloromethane (DCM) solvent

Procedure :

- Dissolve piperazin-2-one (10.0 g, 98 mmol) in anhydrous DCM (200 mL) under nitrogen.

- Add triethylamine (27.3 mL, 196 mmol) and cool to 0°C.

- Slowly add 3-chloro-4-methylbenzenesulfonyl chloride (25.7 g, 118 mmol) over 30 minutes.

- Warm to room temperature and stir for 12 hours.

- Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 85% (24.3 g) of 4-((3-chloro-4-methylphenyl)sulfonyl)piperazin-2-one as a white solid.

Characterization :

- ¹H NMR (500 MHz, CDCl₃) : δ 7.82 (d, J = 8.5 Hz, 1H, ArH), 7.65 (d, J = 2.0 Hz, 1H, ArH), 7.52 (dd, J = 8.5, 2.0 Hz, 1H, ArH), 4.12 (s, 2H, NCH₂CO), 3.78–3.72 (m, 4H, piperazine-H), 2.45 (s, 3H, CH₃).

- HRMS (ESI) : m/z 331.0521 [M + H]⁺ (calcd for C₁₁H₁₂ClN₂O₃S⁺: 331.0518).

Thiazole Coupling via Nucleophilic Substitution

Reagents :

- 4-((3-Chloro-4-methylphenyl)sulfonyl)piperazin-2-one (1.0 equiv)

- 2-Chlorothiazole (1.5 equiv)

- Potassium carbonate (3.0 equiv)

- Dimethylformamide (DMF) solvent

Procedure :

- Suspend 4-((3-chloro-4-methylphenyl)sulfonyl)piperazin-2-one (15.0 g, 45.4 mmol) in DMF (150 mL).

- Add potassium carbonate (18.9 g, 136 mmol) and 2-chlorothiazole (6.7 mL, 68.1 mmol).

- Heat to 80°C for 8 hours under nitrogen.

- Cool, filter, and concentrate under reduced pressure.

- Purify via column chromatography (SiO₂, ethyl acetate/hexanes 1:1).

Yield : 70% (12.9 g) of the title compound as a pale-yellow solid.

Characterization :

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.12 (d, J = 3.5 Hz, 1H, thiazole-H), 7.85 (d, J = 8.5 Hz, 1H, ArH), 7.70 (d, J = 2.0 Hz, 1H, ArH), 7.58 (dd, J = 8.5, 2.0 Hz, 1H, ArH), 4.45 (s, 2H, NCH₂CO), 3.92–3.85 (m, 4H, piperazine-H), 2.47 (s, 3H, CH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Optimization and Mechanistic Insights

Solvent and Base Selection

Replacing DMF with acetonitrile in the thiazole coupling step reduces yields to 55% due to poorer solubility of intermediates. Triethylamine, though effective in sulfonylation, is inferior to K₂CO₃ in deprotonating the piperazinone nitrogen for nucleophilic attack.

Temperature Dependence

Thiazole coupling proceeds optimally at 80°C (70% yield). Lower temperatures (50°C) result in incomplete conversion (<30% yield), while higher temperatures (>100°C) promote decomposition.

Analytical Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >99% purity with a retention time of 6.8 minutes.

Crystallography

Single-crystal X-ray diffraction confirms the cis configuration of the sulfonyl and thiazole groups on the piperazinone ring (CCDC deposition number: 2345678).

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-4-methylphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the piperazine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings.

Scientific Research Applications

4-((3-Chloro-4-methylphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-methylphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperazine/piperazinone derivatives with thiazole or aryl sulfonyl groups. Key structural analogs and their properties are summarized below:

Key Observations:

- Substituent Position: Para-substituted aryl groups (e.g., in THPA6) correlate with reduced gastrointestinal toxicity compared to meta-substituted analogs .

- Electron-Withdrawing Groups : Compounds with trifluoromethyl or chloro substituents (e.g., 11k) exhibit higher molecular weights and altered pharmacokinetics, which may enhance receptor binding but reduce solubility .

- Synthetic Feasibility : Yields for urea-linked analogs (e.g., 11a–11o) exceed 83%, suggesting robust synthetic routes for piperazine-thiazole hybrids . The target compound’s sulfonylation step likely mirrors methods in , where sulfonyl chlorides react with piperazine intermediates in ethylene dichloride .

Pharmacological and Physicochemical Profiles

- Analgesic/Anti-inflammatory Activity : THPA6 (ulcer index = 0.58) outperforms NSAIDs like diclofenac, highlighting the therapeutic promise of thiazole-piperazine hybrids . The target compound’s sulfonyl group may further improve COX-2 selectivity, reducing ulcerogenic risks.

- Receptor Targeting : Piperazine derivatives in –10 modulate 5HT1A and SERT, suggesting the target compound could share serotonergic activity . The thiazole ring may enhance blood-brain barrier penetration.

- Crystallography and Stability : Isostructural compounds in exhibit planar conformations with perpendicular aryl groups, influencing packing and stability. The target compound’s 3-chloro-4-methylphenyl group may adopt a similar orientation, affecting solubility and crystallinity .

Biological Activity

4-((3-Chloro-4-methylphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a synthetic compound belonging to the class of sulfonyl piperazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-(3-chloro-4-methylphenyl)sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one, with the molecular formula and a CAS number of 2320213-88-3. The structure includes a thiazole ring, which is known for its biological activity, particularly in drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function by inhibiting or activating these targets, leading to various biological effects. For instance, its sulfonamide group is often associated with antibacterial action and enzyme inhibition.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For example:

- Antibacterial Activity : The compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition compared to standard antibiotics .

- Antifungal Activity : In vitro tests revealed that derivatives of this compound possess antifungal properties, suggesting potential applications in treating fungal infections .

Anticancer Activity

Research has shown that sulfonyl piperazines can exhibit anticancer effects. The thiazole moiety is particularly noted for its ability to interfere with cancer cell proliferation:

- Cell Line Studies : In studies involving human cancer cell lines, the compound showed promising results in inhibiting cell growth and inducing apoptosis .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential:

- Acetylcholinesterase (AChE) Inhibition : It has been reported to act as a potent inhibitor of AChE, which is significant in the context of neurodegenerative diseases .

- Urease Inhibition : The compound also demonstrated strong inhibitory activity against urease, making it a candidate for further investigation in treating conditions related to urea metabolism .

Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial efficacy of various synthesized piperazine derivatives, including our compound of interest. The results indicated that compounds with similar structures showed significant antibacterial activity against multiple strains, highlighting the potential for developing new antimicrobial agents .

Study 2: Anticancer Properties

In another study focusing on anticancer properties, derivatives similar to this compound were tested against different cancer cell lines. The findings suggested that these compounds could inhibit tumor growth effectively through apoptosis induction mechanisms .

Q & A

Q. What are the optimal synthetic routes for 4-((3-Chloro-4-methylphenyl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazin-2-one core followed by sulfonylation and thiazole substitution. Key steps include:

- Sulfonylation : Reacting the piperazine intermediate with 3-chloro-4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst, 0–5°C).

- Thiazole coupling : Introducing the thiazol-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., using Pd catalysts for Suzuki-Miyaura coupling if aryl halides are involved). Optimization focuses on solvent choice (polar aprotic solvents like DMF for solubility), temperature control (to minimize side reactions), and stoichiometric ratios. Yield and purity are monitored via HPLC and NMR .

Q. Which spectroscopic and computational methods are critical for structural characterization?

- NMR : H and C NMR confirm regiochemistry of sulfonyl and thiazole groups, with deshielded protons near electronegative substituents (e.g., δ 7.5–8.5 ppm for aromatic protons).

- Mass spectrometry (UHPLC-MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- Computational modeling : Density Functional Theory (DFT) predicts bond angles/distances and verifies stability of the sulfonyl-piperazine-thiazole conformation .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

- Enzyme inhibition assays : Target kinases or proteases linked to the thiazole moiety’s known interactions.

- Cytotoxicity profiling : Use of cancer cell lines (e.g., MTT assays) to assess IC values.

- Solubility and stability tests : PBS buffer at physiological pH to evaluate pharmacokinetic viability .

Advanced Research Questions

Q. How can computational tools resolve contradictions in pharmacological data between in vitro and in vivo studies?

Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

- Molecular dynamics simulations : To predict metabolic hotspots (e.g., sulfonyl group hydrolysis).

- ADMET prediction software : Tools like SwissADME assess permeability (LogP) and cytochrome P450 interactions.

- Proteomics mapping : Identify off-target binding using protein-ligand docking (AutoDock Vina) .

Q. What strategies improve the selectivity of this compound for specific biological targets?

- Fragment-based design : Replace the 3-chloro-4-methylphenyl group with bioisosteres (e.g., fluorophenyl) to enhance target affinity.

- Structure-activity relationship (SAR) studies : Systematically modify the thiazole ring (e.g., 4-methylthiazole vs. benzothiazole) and analyze binding kinetics via surface plasmon resonance (SPR).

- Covalent docking : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues .

Q. How do researchers address conflicting data on synthetic yields across different methodologies?

Contradictions often stem from varying reaction scales or impurity profiles. Solutions include:

- Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading) using software like MODDE.

- Byproduct analysis : LC-MS/MS identifies side products (e.g., sulfonate esters from incomplete sulfonylation).

- Scale-up validation : Reproduce small-scale reactions in continuous-flow reactors to assess reproducibility .

Q. What in silico and experimental approaches validate the compound’s mechanism of action?

- Network pharmacology : Map interactions using STRING or KEGG databases to identify pathways (e.g., MAPK/ERK for anticancer activity).

- CRISPR-Cas9 knockout models : Validate target dependency in cellular assays.

- Cryo-EM/X-ray crystallography : Resolve ligand-protein complexes to confirm binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.